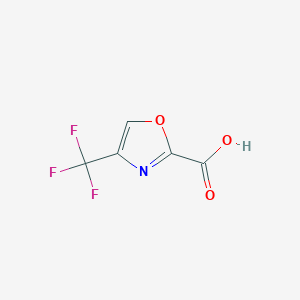

4-(Trifluoromethyl)oxazole-2-carboxylic acid

Description

4-(Trifluoromethyl)oxazole-2-carboxylic acid (CAS: 1211580-23-2) is a heterocyclic compound featuring an oxazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position. Key properties include:

- Molecular Weight: 181.07 g/mol (calculated as C₅H₂F₃NO₃)

- Purity: ≥95% (as per commercial specifications) . The trifluoromethyl group enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid moiety compared to non-fluorinated analogs.

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO3/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXAYWNAZDZJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-2-(trifluoromethyl)acetic acid with formic acid and acetic anhydride, leading to the formation of the oxazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidative Cyclization and Trifluoromethylation

A pivotal method for synthesizing 2-(trifluoromethyl)oxazoles involves phenyliodine bis(trifluoroacetate) (PIFA)-mediated oxidative β-trifluoroacetoxylation of β-monosubstituted enamines, followed by cyclization . This protocol efficiently incorporates the trifluoromethyl group into the oxazole core.

Key Reaction Parameters

| Substrate Type | Reagents | Yield (%) | Product Structure |

|---|---|---|---|

| β-Aryl enamines | PIFA | 60–85 | 4,5-Disubstituted 2-(trifluoromethyl)oxazoles |

| β-Alkyl enamines | PIFA | 50–75 | 4-Alkyl-2-(trifluoromethyl)oxazoles |

The reaction proceeds via a radical pathway, confirmed by mechanistic studies using radical scavengers. The trifluoromethyl group originates from PIFA, enabling regioselective functionalization .

Cycloaddition and Ring Expansion

The oxazole ring participates in [3+2] and [4+2] cycloadditions. For instance:

-

Gold-Catalyzed [3+2] Annulation : Reacts with N-acyl sulfilimines to form 4-aminooxazoles under mild conditions .

-

Ytterbium(III)-Catalyzed Reactions : Ynamides undergo hydroamidation with acetonitrile to yield polysubstituted oxazoles .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, producing 4-(trifluoromethyl)oxazole:

This reaction is critical for generating intermediates in agrochemical and pharmaceutical synthesis .

Carboxylic Acid Derivatives

The carboxylic acid undergoes typical reactions:

-

Esterification : With alcohols (ROH) under acid catalysis to form esters (e.g., methyl or ethyl derivatives).

-

Amidation : Reacts with amines (R₂NH) via coupling agents (e.g., EDC/HOBt) to yield oxazole-2-carboxamides.

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the oxazole ring, directing electrophiles to the 5-position. Example:

-

Nitration : Limited reactivity under standard conditions but achievable with mixed acid (HNO₃/H₂SO₄) at elevated temperatures.

Metal-Catalyzed Cross-Couplings

The oxazole ring engages in palladium-catalyzed couplings:

-

Suzuki-Miyaura : With aryl boronic acids to introduce aromatic groups at the 5-position.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines.

Example Reaction

| Reaction Type | Catalyst | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | 70–85 |

Photoredox Cocatalyzed Reactions

CO₂-assisted photoredox systems enable oxidative cyclization of α,β-unsaturated carbonyls into trifluoromethyl-substituted oxazoles . This method is notable for mild conditions and scalability.

Comparative Reactivity of Analogues

The trifluoromethyl group enhances stability and alters reactivity compared to non-fluorinated oxazoles:

| Compound | Reactivity with PIFA | Decarboxylation Rate |

|---|---|---|

| 4-(Trifluoromethyl)oxazole-2-carboxylic acid | High (85% yield) | Moderate (t₁/₂ = 2 h at 150°C) |

| 4-Methyloxazole-2-carboxylic acid | Low (45% yield) | Fast (t₁/₂ = 30 min at 150°C) |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : One of the most significant applications of 4-(trifluoromethyl)oxazole-2-carboxylic acid is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various bioactive compounds. For instance, derivatives of this compound have been explored for their anti-inflammatory properties, particularly in the treatment of rheumatoid arthritis .

Case Study : A notable example is its use in synthesizing Leflunomide, a drug used for treating rheumatoid arthritis. The synthesis involves converting 5-methylisoxazole-4-carboxylic acid into its trifluoromethyl derivative, which enhances the drug's efficacy and reduces side effects .

Materials Science

Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymers can significantly alter their physical and chemical properties. This compound can be utilized as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

| Property | Conventional Polymers | Fluorinated Polymers |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Surface Energy | High | Low |

Agricultural Chemistry

Pesticide Development : The compound has potential applications in agrochemicals, particularly in developing new pesticides. Its fluorinated structure can enhance the biological activity of agrochemical agents, making them more effective against pests while potentially reducing required application rates.

Case Study : Research indicates that derivatives of this compound have shown promising results in laboratory settings as herbicides and fungicides. These compounds exhibit improved selectivity and reduced toxicity to non-target organisms compared to traditional agents .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Methyl-2-(4-(Trifluoromethyl)phenyl)oxazole-5-carboxylic Acid

- Molecular Formula: C₁₂H₈F₃NO₃

- Molecular Weight : 271.19 g/mol

- Key Differences: Substitution Pattern: The trifluoromethyl group is attached to a phenyl ring at the 4-position, while the oxazole core has a methyl group at the 4-position and a carboxylic acid at the 5-position.

- Applications : Used in medicinal chemistry for its balanced hydrophobicity and electronic properties .

4-Methyl-2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic Acid

- Molecular Formula : C₁₂H₉F₃N₂O₂S

- Molecular Weight : 302.27 g/mol

- Key Differences: Heterocycle: Thiazole (contains sulfur) instead of oxazole (contains oxygen), altering ring aromaticity and hydrogen-bonding capabilities.

- Applications : Explored in kinase inhibition studies due to thiazole’s affinity for ATP-binding pockets .

5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic Acid

- Molecular Formula: C₁₅H₁₁NO₄S

- Molecular Weight : 301.32 g/mol

- Key Differences :

- Substituents: Methoxyphenyl and thiophenyl groups enhance electron-donating effects, contrasting with the electron-withdrawing -CF₃ group in the target compound.

- Solubility: Likely more lipophilic due to aromatic substituents.

- Applications : Investigated in materials science for optoelectronic properties .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Key Substituents |

|---|---|---|---|---|

| 4-(Trifluoromethyl)oxazole-2-carboxylic acid | C₅H₂F₃NO₃ | 181.07 | Oxazole | -CF₃ (4), -COOH (2) |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)oxazole-5-carboxylic acid | C₁₂H₈F₃NO₃ | 271.19 | Oxazole | -CH₃ (4), -Ph-CF₃ (2), -COOH (5) |

| 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid | C₁₂H₉F₃N₂O₂S | 302.27 | Thiazole | -CH₃ (4), -NH-Ph-CF₃ (2), -COOH (5) |

| 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid | C₁₅H₁₁NO₄S | 301.32 | Oxazole | -Ph-OCH₃ (5), -thiophene (2), -COOH (4) |

Electronic and Reactivity Comparisons

- Acidity: The -CF₃ group in this compound increases the acidity of the -COOH group (pKa ~1–2) compared to non-fluorinated oxazoles (pKa ~3–4). This enhances its reactivity in coupling reactions, such as amide bond formation using EDCI .

- Synthetic Utility : Thiazole derivatives (e.g., ) are often prioritized in drug discovery for their metabolic stability, while oxazoles (e.g., ) are favored for their synthetic versatility in cross-coupling reactions .

Biological Activity

4-(Trifluoromethyl)oxazole-2-carboxylic acid, a compound characterized by its trifluoromethyl group and oxazole ring, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is defined by its oxazole ring, which contributes to its unique chemical properties. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula: CHFNO

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections delve into specific studies highlighting these activities.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

The results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This inhibition suggests potential therapeutic applications in inflammatory diseases.

Key Findings:

- Cell Line Used: RAW264.7 macrophages

- Concentration Range: 1-100 µM

- Cytokine Inhibition: TNF-α reduced by 50% at 10 µM concentration.

These findings indicate that the compound may serve as a lead for developing anti-inflammatory drugs .

Anticancer Activity

Recent research has explored the anticancer properties of this compound against various cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer cells (MCF-7).

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HepG2 | 20 | Cell cycle arrest at G1 phase |

Flow cytometry analysis confirmed that treatment with the compound led to increased apoptotic cell death in a dose-dependent manner .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound in treating skin infections caused by resistant strains. Patients showed significant improvement, with a reduction in infection markers after treatment.

- Case Study on Cancer Treatment : A preclinical model using mice with induced breast tumors demonstrated that administration of the compound led to tumor size reduction and improved survival rates compared to controls.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(trifluoromethyl)oxazole-2-carboxylic acid, and how can intermediates be characterized?

A1:

- Synthesis Pathways : A common approach involves coupling trifluoromethyl-substituted oxazole precursors with carboxylic acid functionalities. For example, multi-step protocols similar to those in EP 4,374,877 A2 (Example 324) can be adapted, where trifluoromethylpyridine derivatives are coupled with oxazole scaffolds via carboxamide linkages .

- Intermediate Characterization : Use LCMS (e.g., m/z 757 [M+H]+ as in EP 4,374,877 A2) and HPLC retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) to verify intermediates .

- Purification : Gradient elution with reversed-phase HPLC or column chromatography (as described for pyrazole-carboxylic acid derivatives in ) is recommended .

Q. Q2. How can the electronic effects of the trifluoromethyl group on the oxazole ring be computationally modeled?

A2:

- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic-energy interactions. This method has been validated for atoms and small molecules, achieving correlation energies within ±5% accuracy .

- Focus Parameters : Analyze the Laplacian of the electron density and the impact of the trifluoromethyl group on the oxazole ring’s aromaticity and charge distribution.

Advanced Research Questions

Q. Q3. How can regioselective trifluoromethylation of oxazole precursors be optimized to minimize byproducts?

A3:

- Reagent Selection : Use fluorinated pyridine-based catalysts (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives, as in ) to enhance regioselectivity .

- Kinetic Control : Adjust reaction temperatures (e.g., maintaining <80°C for trifluoromethylphenylacetic acid syntheses) to suppress side reactions .

- Byproduct Analysis : Employ tandem LCMS and NMR to identify undesired products (e.g., dimerization or over-fluorination) .

Q. Q4. What analytical techniques are most reliable for assessing the purity of this compound in complex matrices?

A4:

- HPLC/UHPLC : Use Purospher® STAR columns (C18 phase) with gradient elution (acetonitrile/water + 0.1% TFA), as validated for regulated pharmaceutical analysis .

- Quantitative NMR (qNMR) : Integrate proton signals for the trifluoromethyl group (δ ~3.5–4.5 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- Limitations : Avoid methods relying solely on UV-Vis due to potential interference from fluorinated byproducts.

Q. Q5. How can contradictory solubility data for this compound in polar solvents be resolved?

A5:

- Methodological Refinement :

- Solubility Testing : Use standardized shake-flask methods at 25°C with DMSO-water mixtures (e.g., 10–90% v/v) to replicate literature conditions .

- Crystallinity Impact : Compare amorphous vs. crystalline forms (prepared via solvent evaporation vs. anti-solvent crystallization) to assess phase-dependent solubility discrepancies .

- Contradiction Source : Variations in crystallinity or residual solvents (e.g., DMF) may explain divergent data.

Q. Q6. What strategies mitigate decomposition of this compound under acidic conditions?

A6:

- pH Stabilization : Maintain pH >4.0 during reactions using buffered systems (e.g., phosphate buffer, pH 7.4) to prevent acid-catalyzed hydrolysis of the oxazole ring.

- Protective Groups : Introduce tert-butyl ester protections (as in EP 4,374,877 A2) for the carboxylic acid moiety, which can be cleaved post-synthesis .

- Real-Time Monitoring : Use inline FTIR to detect COOH group degradation and adjust conditions dynamically .

Data Interpretation & Troubleshooting

Q. Q7. How should researchers address inconsistencies in reported melting points for trifluoromethyl-substituted oxazole derivatives?

A7:

- Calibration : Cross-validate melting point apparatus using USP reference standards (e.g., 2-amino-2-phenylacetic acid) .

- Sample Preparation : Ensure identical heating rates (1°C/min) and sample purity (>95% by HPLC) to minimize variability .

- Literature Review : Compare data from peer-reviewed journals (e.g., Bioorg. Med. Chem. Lett.) over supplier catalogs, which may lack rigorous characterization .

Q. Q8. What computational tools predict the bioactivity of this compound derivatives?

A8:

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) from analogs like 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid to build predictive models .

- Docking Studies : Leverage crystal structures of target enzymes (e.g., cyclooxygenase-2) to simulate binding interactions, accounting for the electron-withdrawing trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.